molecular formula C8H10ClNO2S B14833137 Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate

Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate

Cat. No.: B14833137
M. Wt: 219.69 g/mol
InChI Key: IJOAPNOGRYXEDJ-UHFFFAOYSA-N
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Description

Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate typically involves the reaction of 2-chloro-4-methylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of new thiazole derivatives with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiazolidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways. The presence of the thiazole ring allows for π-π interactions and hydrogen bonding with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

  • Ethyl (2-amino-4-methyl-1,3-thiazol-5-YL)acetate
  • Ethyl (2-bromo-4-methyl-1,3-thiazol-5-YL)acetate
  • Ethyl (2-methyl-4-methyl-1,3-thiazol-5-YL)acetate

Comparison: Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the compound’s biological activity can be modulated by the presence of the chlorine atom, which can influence its interaction with molecular targets .

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

ethyl 2-(2-chloro-4-methyl-1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C8H10ClNO2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3

InChI Key

IJOAPNOGRYXEDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)Cl)C

Origin of Product

United States

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